5-Bromo-2-cyano-3-(trifluoromethyl)phenylacetic acid
Overview
Description
Phenylacetic acids are a type of aromatic compound that have a carboxylic acid attached to a phenyl group . They are often used as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process that involves the removal of a boron group from these esters, is a common method used in the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of these compounds typically includes a phenyl group (a ring of six carbon atoms) attached to a carboxylic acid group. In the case of “5-Bromo-2-cyano-3-(trifluoromethyl)phenylacetic acid”, there would also be bromo, cyano, and trifluoromethyl substituents attached to the phenyl group .Chemical Reactions Analysis
These compounds can undergo a variety of chemical reactions, including oxidation, amination, halogenation, and C–C bond formations .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on their specific structure. For example, the presence of halogen substituents can significantly affect the compound’s reactivity and stability .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[5-bromo-2-cyano-3-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO2/c11-6-1-5(2-9(16)17)7(4-15)8(3-6)10(12,13)14/h1,3H,2H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDANOCIQLPGFFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)C#N)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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